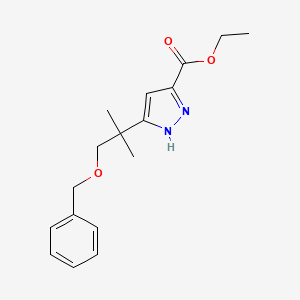
4-(Dimethylamino)naphthalene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(DIMETHYLAMINO)-1,2-DIHYDRONAPHTHALENE-1,2-DIONE is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group attached to a dihydronaphthalene-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(DIMETHYLAMINO)-1,2-DIHYDRONAPHTHALENE-1,2-DIONE typically involves the reaction of naphthalene derivatives with dimethylamine under controlled conditions. One common method includes the condensation of 1,2-naphthoquinone with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-throughput screening techniques can help identify the most efficient catalysts and reaction parameters, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(DIMETHYLAMINO)-1,2-DIHYDRONAPHTHALENE-1,2-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include various naphthoquinone and hydroquinone derivatives, as well as substituted naphthalene compounds.
Wissenschaftliche Forschungsanwendungen
4-(DIMETHYLAMINO)-1,2-DIHYDRONAPHTHALENE-1,2-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(DIMETHYLAMINO)-1,2-DIHYDRONAPHTHALENE-1,2-DIONE involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity, enabling the compound to participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their biological activity and function.
Vergleich Mit ähnlichen Verbindungen
- 4-(Dimethylamino)benzoic acid
- 4-(Dimethylamino)phenol
- 4-(Dimethylamino)pyridine
Comparison: Compared to these similar compounds, 4-(DIMETHYLAMINO)-1,2-DIHYDRONAPHTHALENE-1,2-DIONE is unique due to its dihydronaphthalene-dione core, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C12H11NO2 |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
4-(dimethylamino)naphthalene-1,2-dione |
InChI |
InChI=1S/C12H11NO2/c1-13(2)10-7-11(14)12(15)9-6-4-3-5-8(9)10/h3-7H,1-2H3 |
InChI-Schlüssel |
ALDVFHJWLPLJHT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=O)C(=O)C2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


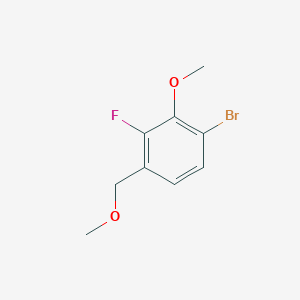

![3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione](/img/structure/B14028539.png)



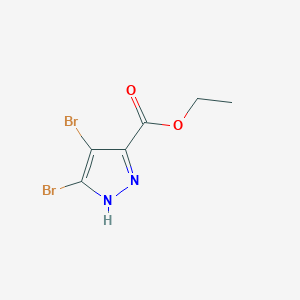

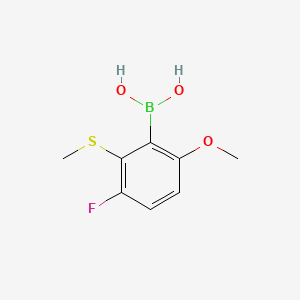
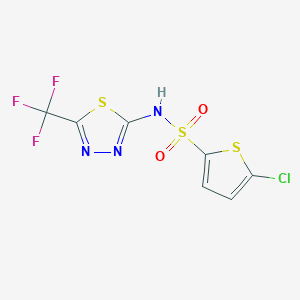
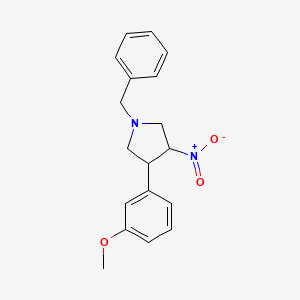
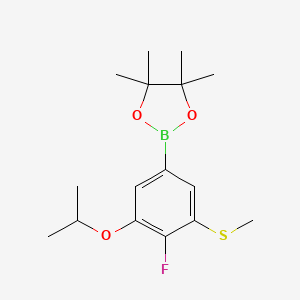
![7-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14028598.png)
